N,2-Dimethylpropanamide

Übersicht

Beschreibung

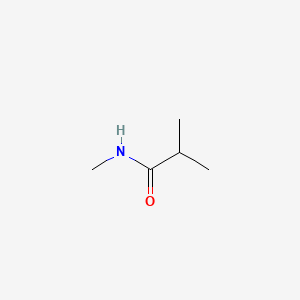

N,2-Dimethylpropanamide: is an organic compound with the molecular formula C5H11NO. It is also known by other names such as N-Methyl-2-methylpropanamide and N-Methylisobutyramide . This compound is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,2-Dimethylpropanamide can be synthesized through the reaction of dimethylamine with propionyl chloride. The process involves dissolving dimethylamine in an organic solvent to prepare a dimethylamine solution with a mass fraction of 20-45%. The temperature of the solution is maintained between -10°C to 25°C. Propionyl chloride is then added to the solution, and the mixture is heated to 40-80°C. The reaction is allowed to proceed for 2-8 hours, after which the product is purified .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: N,2-Dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N,2-Dimethylpropanamide serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of complex molecules.

Key Applications:

- Synthesis of Purines: A notable application is in the one-pot synthesis of tri-substituted purines, where N,N-dimethylpropanamide acts as a solvent and reactant. This method has led to the discovery of purine analogues with significant biological activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness .

- Formation of Complex Organic Molecules: Its ability to act as a nucleophile facilitates the formation of more complex organic structures through various reactions such as nucleophilic substitution and acylation.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its pharmacological properties and potential therapeutic applications.

Case Studies:

- Antibacterial Activity: Research has demonstrated that derivatives of this compound exhibit moderate antibacterial activity against specific bacterial strains. This suggests its potential use in developing new antibacterial agents.

- Enzyme Inhibition Studies: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, indicating its potential role in treating metabolic disorders.

Biochemical Research

This compound is utilized in biochemical studies to understand various biological processes.

Applications:

- Enzyme Mechanism Studies: The compound is used to investigate enzyme mechanisms and interactions with proteins. Its structural properties allow researchers to explore how it interacts with different biological targets, providing insights into its therapeutic potential.

- Toxicity Assessments: Preliminary studies have indicated that compounds similar to this compound have manageable toxicity levels when used within recommended dosages, making them suitable candidates for further research and development.

Industrial Applications

Beyond laboratory settings, this compound finds applications in industrial processes.

Uses:

- Polymer Production: The compound is involved in the production of polymers and coatings due to its favorable chemical properties.

- Chemical Intermediates: It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, contributing to various industrial applications.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Synthesis of purine analogues with biological activity |

| Medicinal Chemistry | Antibacterial agents; enzyme inhibitors | Moderate antibacterial activity; metabolic pathway inhibition |

| Biochemical Research | Enzyme mechanism studies; toxicity assessments | Manageable toxicity; insights into enzyme interactions |

| Industrial Applications | Polymer production; chemical intermediates | Used in producing polymers and agrochemicals |

Wirkmechanismus

The mechanism of action of N,2-Dimethylpropanamide involves its ability to coordinate with metal ions through the carbonyl oxygen atom. This coordination affects the conformational equilibria of the compound, influencing its reactivity and interactions with other molecules . The molecular targets and pathways involved include metal ion coordination and solvent effects on energy barriers for internal rotation .

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylpropanamide: This compound has a similar structure but with both methyl groups attached to the nitrogen atom.

N,N-Dimethylformamide: Another similar compound with a formamide group instead of a propanamide group.

N,N-Dimethylacetamide: Similar to N,N-Dimethylpropanamide but with an acetamide group.

Uniqueness: N,2-Dimethylpropanamide is unique due to its specific structural arrangement, where one methyl group is attached to the nitrogen atom and another to the carbon atom adjacent to the carbonyl group. This unique structure influences its reactivity and coordination properties, making it distinct from other similar compounds .

Biologische Aktivität

N,2-Dimethylpropanamide, also known as 2-hydroxy-N,N-dimethylpropanamide, is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antiproliferative Effects : Preliminary studies suggest that compounds with similar structures exhibit notable antiproliferative effects against different cancer cell lines. The chloroacetyl moiety is often associated with enhanced cytotoxicity due to its ability to form reactive intermediates that can interact with cellular macromolecules.

- Enzyme Interaction : The compound may act as a biochemical probe to study enzyme interactions and protein modifications. Its ability to form covalent bonds with nucleophilic sites on proteins indicates a potential for modulating enzymatic functions.

- Toxicity Studies : Toxicity studies have shown that this compound has an oral LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity. No significant clinical signs or macroscopic findings were observed during these studies .

The mechanism of action of this compound primarily involves its interaction with specific molecular targets. The compound's functional groups allow it to engage in nucleophilic substitution reactions, which can lead to the modification of enzyme activities. This interaction can either inhibit or activate enzymatic functions depending on the target and context.

Structural Features

The structural uniqueness of this compound contributes to its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Dimethylpropanamide group | Potential enzyme inhibitor |

| 4-Acetylphenol | Acetyl group on phenol | Antioxidant properties |

| 4-Chloroacetanilide | Chloro group on acetanilide | Analgesic effects |

The presence of both chloroacetyl and dimethylpropanamide functionalities enhances its reactivity and biological activity compared to structurally similar compounds.

In Vitro Studies

In vitro pharmacological evaluations have highlighted the compound's potential as an enzyme inhibitor. For example:

- Antioxidant Activity : Studies using DPPH and ORAC assays have indicated that compounds related to this compound exhibit varying degrees of antioxidant activity. Some derivatives have shown significant radical scavenging abilities .

- Neuroprotective Effects : Research into neuroprotective properties has revealed low activity levels in human neuroblastoma cells under stress conditions. However, certain derivatives demonstrated improved neuroprotective profiles .

Case Studies

- Cytotoxicity Assays : Various studies have demonstrated that this compound and its derivatives possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest potential applications in cancer therapy.

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicate that it can significantly modulate the activity of these enzymes, further supporting its role as a pharmacological agent.

Eigenschaften

IUPAC Name |

N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)5(7)6-3/h4H,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHFNEAFAWRVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278373 | |

| Record name | N,2-Dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2675-88-9 | |

| Record name | N-Methylisobutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,2-Dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methylisobutyramide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL8MHT8MD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.